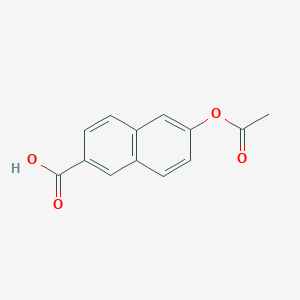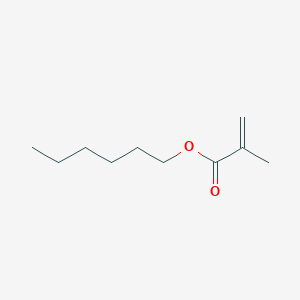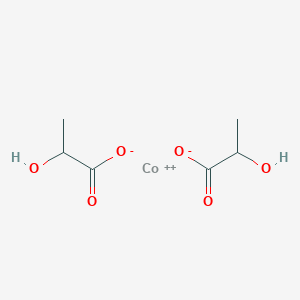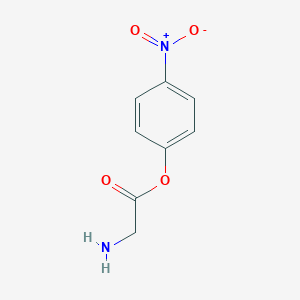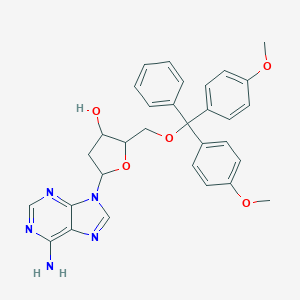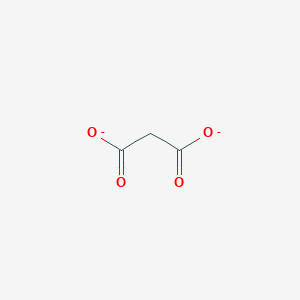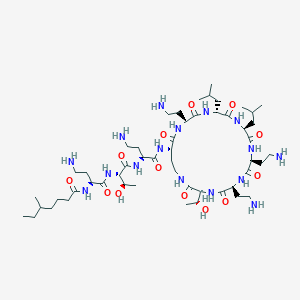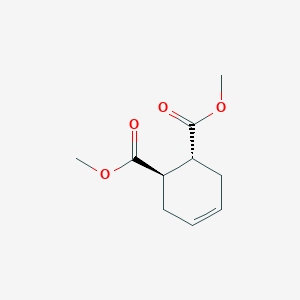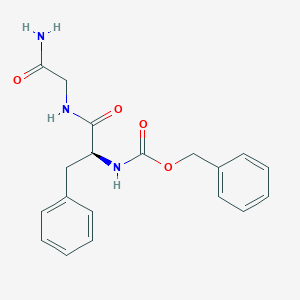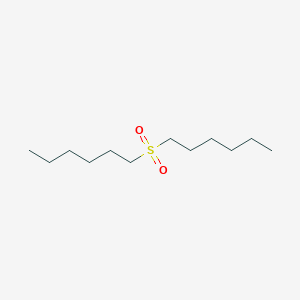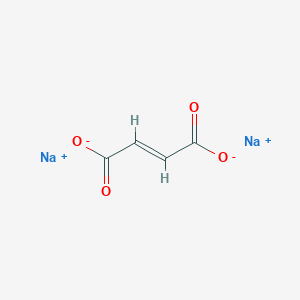
Dihydroergocristine
Overview
Description
Dihydroergocristine is an ergot alkaloid, which is a derivative of the ergot fungus. It is primarily used in the treatment of cognitive decline and vascular disorders. This compound is part of the ergoloid mesylates mixture, which includes other similar compounds like dihydroergocornine and dihydroergocryptine .
Mechanism of Action
Target of Action
Dihydroergocristine (DHEC) is a semi-synthetic ergot alkaloid that primarily targets serotonin, dopamine, and adrenergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, cognition, and vascular tone .
Mode of Action
DHEC exhibits a noncompetitive antagonistic activity on serotonin receptors, and a double partial agonist/antagonist activity on dopaminergic and adrenergic receptors . This means that DHEC can both stimulate and inhibit these receptors depending on the physiological context . In Alzheimer’s studies, DHEC has been shown to act as a direct inhibitor of γ-secretase , an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
Biochemical Pathways
The central effects of DHEC depend on the initial cerebrovascular resistance . DHEC inhibits anaerobic glycolysis and aerobic oxidation processes, increases cerebral blood flow, and enhances the oxygen consumption of the brain . It also protects the brain against the metabolic effects of ischemia by acting at a cellular level .
Pharmacokinetics
Pharmacokinetic studies in healthy volunteers have shown that after a single dose of 18 mg DHEC, the peak concentration was 0.28 ± 0.22 μg/l, the time to reach peak concentration (tmax) was 0.46 ± 0.26 h, the area under the curve (AUClast) was 0.39 ± 0.41 µg/l.h, and the terminal elimination half-life was 3.50 ± 2.27 h . These parameters indicate that DHEC is quickly absorbed and has a relatively short half-life .
Result of Action
DHEC has been shown to be effective in inducing cell cycle arrest and apoptosis in human prostate cancer cells . It affects multiple factors implicated in the regulation of cancer cell cycle and programmed cell death, including p53, mouse double minute 2 homolog (MDM2), retinoblastoma protein (RB), p21, E2F transcription factor 1 (E2F1), survivin, myeloid cell leukemia 1 (Mcl-1), and poly ADP ribose polymerase (PARP) .
Action Environment
The action of DHEC can be influenced by various environmental factors. For instance, the central effects of DHEC depend on the initial cerebrovascular resistance . .
Biochemical Analysis
Biochemical Properties
Dihydroergocristine’s mechanism of action seems to be related to a noncompetitive antagonistic activity in the serotonin receptors as well as a double partial agonist/antagonist activity in dopaminergic and adrenergic receptors . In Alzheimer studies, this compound acts as a direct inhibitor of γ-secretase .
Cellular Effects
This compound has been found to substantially reduce Aβ levels in different cell types, including a cell line derived from an Alzheimer’s disease patient . It also demonstrated high potency against chemoresistant prostate cancer cells .
Molecular Mechanism
This compound affects multiple factors implicated in the regulation of cancer cell cycle and programmed cell death, including p53, mouse double minute 2 homolog (MDM2), retinoblastoma protein (RB), p21, E2F transcription factor 1 (E2F1), survivin, myeloid cell leukemia 1 (Mcl-1) and poly ADP ribose polymerase (PARP) .
Temporal Effects in Laboratory Settings
In a study involving human plasma, the peak plasma concentration of this compound was achieved after 0.46 hours . This suggests that this compound is quickly absorbed and distributed in the body.
Metabolic Pathways
The metabolism of this compound can be increased when combined with certain substances, such as Hydrocortisone succinate
Transport and Distribution
This compound is absorbed in the digestive tract of about 25% of the administered dose . This suggests that it is transported and distributed within the body through the circulatory system.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroergocristine is synthesized through a semi-synthetic process. The starting material is typically an ergot alkaloid, which undergoes hydrogenation to produce this compound. The reaction conditions often involve the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrogenation processes. The ergot alkaloid is dissolved in a suitable solvent, and hydrogen gas is bubbled through the solution in the presence of a catalyst. The reaction is monitored to ensure complete conversion to this compound, and the product is purified through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Dihydroergocristine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the molecule, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Produces hydroxylated derivatives.
Reduction: Leads to the formation of reduced alkaloid derivatives.
Substitution: Results in halogenated or alkylated products.
Scientific Research Applications
Dihydroergocristine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of ergot alkaloids in various chemical reactions.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Primarily used in the treatment of cognitive decline, such as in Alzheimer’s disease, and vascular disorders. .
Industry: Utilized in the production of pharmaceuticals targeting cognitive and vascular health.
Comparison with Similar Compounds
- Dihydroergocornine
- Dihydroergocryptine
- Ergoloid Mesylates
Comparison:
- Dihydroergocristine vs. Dihydroergocornine: Both compounds are used in the treatment of cognitive decline, but this compound has a more pronounced effect on serotonin receptors.
- This compound vs. Dihydroergocryptine: Dihydroergocryptine is primarily used in the treatment of Parkinson’s disease due to its dopamine agonist activity, whereas this compound is more focused on cognitive and vascular health .
- Uniqueness: this compound’s unique combination of receptor interactions and its specific effects on cognitive function and vascular health make it distinct among ergot alkaloids .
Properties
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41)/t23-,25-,27-,28+,29+,34-,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQITUUQPICUMR-HJPBWRTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046322 | |
| Record name | Dihydroergocristine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Dihydroergocristine mechanism of action seems to be related to a noncompetitive antagonistic activity in the serotonin receptors as well as a double partial agonist/antagonist activity in dopaminergic and adrenergic receptors. In Alzheimer studies, dihydroergocristine act as a direct inhibitor of γ-secretase. | |
| Record name | Dihydroergocristine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
17479-19-5 | |
| Record name | Dihydroergocristine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17479-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroergocristine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017479195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroergocristine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihydroergocristine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydroergocristine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROERGOCRISTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05D48LUM4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
213-215 ºC | |
| Record name | Dihydroergocristine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


